(R)-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate
Description
This compound (CAS: 2097334-18-2) is a chiral intermediate in the synthesis of Netarsudil Dimesylate, a Rho kinase inhibitor used to treat open-angle glaucoma and ocular hypertension . Its molecular formula is C₂₈H₂₇NO₅ (MW: 457.52 g/mol), featuring a benzyl ester core, a 2,4-dimethylbenzoate moiety, and a (R)-configured oxazolidinone ring with a benzyl substituent at position 4 . Key physicochemical properties include:
The oxazolidinone ring confers rigidity and stereochemical specificity, critical for its role as a synthetic precursor in drug development .
Properties
CAS No. |
2097334-18-2 |
|---|---|
Molecular Formula |
C28H27NO5 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[4-[2-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl]phenyl]methyl 2,4-dimethylbenzoate |
InChI |
InChI=1S/C28H27NO5/c1-19-8-13-25(20(2)14-19)27(31)33-17-23-11-9-22(10-12-23)16-26(30)29-24(18-34-28(29)32)15-21-6-4-3-5-7-21/h3-14,24H,15-18H2,1-2H3/t24-/m1/s1 |
InChI Key |
WNSAABHLDXNBNJ-XMMPIXPASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)N3[C@@H](COC3=O)CC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)N3C(COC3=O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring, the introduction of the benzyl group, and the esterification with 2,4-dimethylbenzoic acid. Common reagents used in these reactions include benzyl bromide, oxazolidinone, and dimethylbenzoic acid, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways and cellular processes.
Medicine
In medicine, ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new therapeutics targeting various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring and benzyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Netarsudil Intermediate: (S)-Isomer and Substituted Variants
The (S)-enantiomer of the compound, (S)-4-(3-((tert-butoxycarbonyl)amino)-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate (CAS: 1253955-19-9), shares the benzyl ester backbone but replaces the oxazolidinone with a tert-butoxycarbonyl (Boc)-protected amino group and an isoquinoline substituent . Key differences:
- Stereochemistry : The (S)-configuration alters binding affinity in downstream pharmacological targets.
- Functional Groups: The Boc group enhances solubility but reduces metabolic stability compared to the oxazolidinone ring.
2.2. Degradation Products
Forced degradation studies of Netarsudil reveal structural analogs formed under stress conditions. For example:
- DP1: 4-(2-Amino-2-oxoethyl)benzyl 2,4-dimethylbenzoate (CAS: N/A) lacks the oxazolidinone ring, resulting in reduced steric hindrance and increased hydrolytic susceptibility .
- DP4: 3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(isoquinolin-6-yl)propanamide introduces a hydroxymethyl group, altering polarity and bioavailability .
These degradation products highlight the target compound’s instability under acidic/oxidative conditions compared to more robust intermediates like (R)-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate .
2.3. Heterocyclic Analogs
- Ethyl 4-[2-Benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (CAS: N/A) replaces the oxazolidinone with a thiazolidinone ring. X-ray crystallography confirms a triclinic (P-1) lattice, contrasting with the target compound’s uncharacterized crystal structure .
- Benzo-1,4-oxathiins (e.g., 4-phenyl-5-arylthio-1,2,3-thiadiazoles) share synthetic pathways (e.g., DMF/NaH-mediated coupling) but exhibit divergent reactivity due to sulfur incorporation .
2.4. Ester-Based Compounds
The compound (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate (CAS: 729596-46-7) has a smaller molecular weight (370.4 g/mol) and a tetrahydrofuran (oxolan) core instead of oxazolidinone. This reduces steric complexity but limits chiral specificity .
Biological Activity
(R)-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)benzyl 2,4-dimethylbenzoate is a complex organic compound that exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound's structure includes an oxazolidinone ring and a benzyl ester moiety, which are known to contribute to its biological activities. The presence of these functional groups suggests potential interactions with biological targets, particularly in the realm of medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds containing oxazolidinone structures often exhibit antimicrobial properties. For instance, derivatives of oxazolidinones have been shown to inhibit bacterial protein synthesis, making them valuable in treating infections caused by resistant strains of bacteria. The specific compound may share similar mechanisms due to its structural components.
Anticancer Activity
Studies have demonstrated that benzyl oxazolidinones can induce apoptosis in cancer cells. The mechanism typically involves the modulation of cell signaling pathways related to growth and survival. For example, compounds with similar structures have been found to inhibit histone deacetylases (HDACs), leading to altered gene expression and subsequent tumor cell death .
Neuroprotective Effects
There is emerging evidence suggesting that certain oxazolidinone derivatives may possess neuroprotective properties. These compounds can potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. The specific compound's ability to cross the blood-brain barrier could enhance its therapeutic potential in treating conditions like Alzheimer's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial ribosomes, thereby blocking protein synthesis.
- HDAC Inhibition : Its structural similarity to known HDAC inhibitors suggests it could influence chromatin remodeling and gene expression.
- Antioxidant Activity : The presence of aromatic rings may contribute to free radical scavenging activity.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various oxazolidinone derivatives against a panel of Gram-positive bacteria. The results indicated that compounds with a benzyl substituent exhibited enhanced antibacterial activity compared to their non-benzyl counterparts .
Evaluation of Anticancer Properties
In vitro studies conducted on cancer cell lines showed that this compound induced significant apoptosis through caspase activation pathways. This finding highlights its potential as a lead compound for developing new anticancer therapies.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
